molecular formula C11H8O3 B14634398 1,4-Naphthalenedione, 2-(hydroxymethyl)- CAS No. 55700-10-2

1,4-Naphthalenedione, 2-(hydroxymethyl)-

Cat. No.: B14634398
CAS No.: 55700-10-2
M. Wt: 188.18 g/mol
InChI Key: UILUHPCHRFOCEL-UHFFFAOYSA-N
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Description

. This compound belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with two ketone substitutions. Naphthoquinones are known for their diverse biological activities and are found in various natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedione, 2-(hydroxymethyl)- can be synthesized through several synthetic routes. One common method involves the hydroxymethylation of 1,4-naphthoquinone. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide . The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,4-Naphthalenedione, 2-(hydroxymethyl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-(hydroxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Naphthalenedione, 2-(hydroxymethyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-(hydroxymethyl)- involves its interaction with biological molecules. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Naphthalenedione, 2-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs.

Biological Activity

1,4-Naphthalenedione, 2-(hydroxymethyl)- (often referred to as a derivative of naphthoquinone) has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1,4-Naphthalenedione, 2-(hydroxymethyl)- is characterized by its naphthoquinone core with hydroxymethyl and methoxy substitutions. The presence of these functional groups enhances its solubility and reactivity, making it a valuable compound in both organic synthesis and biological research.

The biological activity of 1,4-Naphthalenedione, 2-(hydroxymethyl)- can be attributed to several mechanisms:

  • Redox Reactions : The compound can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This property is crucial in its anticancer activity as it can lead to apoptosis in tumor cells.
  • Enzyme Interaction : It interacts with various enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell proliferation.
  • Cell Signaling Pathways : The compound may influence multiple signaling pathways associated with inflammation and cancer progression.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,4-Naphthalenedione derivatives:

  • Cell Viability Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma. For example, a study demonstrated that it effectively reduced cell viability in a dose-dependent manner .
  • Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of oxidative stress and inhibition of DNA synthesis .

Antimicrobial Activity

1,4-Naphthalenedione derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Activity : They exhibit activity against a range of pathogens including bacteria (e.g., Mycobacterium tuberculosis), fungi, and protozoa. Some derivatives have shown enhanced efficacy compared to standard antibiotics .
  • Biofilm Inhibition : Certain compounds within this class have demonstrated the ability to disrupt biofilm formation by pathogens, which is critical in treating chronic infections .

Study on Anticancer Activity

A recent study evaluated two novel 1,4-naphthoquinone derivatives containing salicylic acid and procaine moieties. The findings indicated that the compound with salicylic acid exhibited superior growth inhibition on MDA-MB-231 cells at lower concentrations compared to other derivatives .

CompoundCell LineIC50 (µM)Mechanism
Salicylic Acid DerivativeMDA-MB-23110Induces apoptosis via ROS generation
Procaine DerivativeMDA-MB-23125Inhibits cell proliferation

Antimicrobial Efficacy Study

In another investigation focusing on antimicrobial activity, various substituted 1,4-naphthoquinones were synthesized and tested against Pseudomonas aeruginosa and Plasmodium falciparum. Some compounds showed promising results with effective inhibition rates surpassing those of conventional antibiotics .

Properties

CAS No.

55700-10-2

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

2-(hydroxymethyl)naphthalene-1,4-dione

InChI

InChI=1S/C11H8O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5,12H,6H2

InChI Key

UILUHPCHRFOCEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CO

Origin of Product

United States

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